molecular formula C12H13N3O B13868915 {3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol

{3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol

Cat. No.: B13868915
M. Wt: 215.25 g/mol
InChI Key: RROBXKVBYDXGAI-UHFFFAOYSA-N
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Description

{3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol is a chemical compound that features a pyrimidine ring attached to a phenylmethanol group through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol typically involves the reaction of pyrimidin-5-ylmethylamine with a suitable benzaldehyde derivative under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include solvents like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

{3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it can modulate signal transduction by interacting with key proteins involved in the pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol is unique due to its specific structural features, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

[3-(pyrimidin-5-ylmethylamino)phenyl]methanol

InChI

InChI=1S/C12H13N3O/c16-8-10-2-1-3-12(4-10)15-7-11-5-13-9-14-6-11/h1-6,9,15-16H,7-8H2

InChI Key

RROBXKVBYDXGAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CN=CN=C2)CO

Origin of Product

United States

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